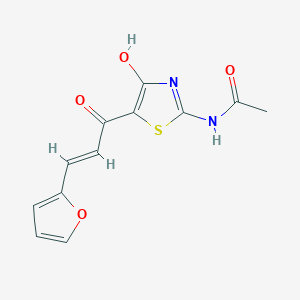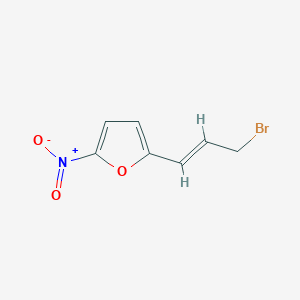
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of both a bromine atom and a nitro group in the molecule makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran typically involves the bromination of a suitable precursor followed by nitration. One common method is the bromination of 3-propenylfuran, followed by nitration to introduce the nitro group at the 5-position of the furan ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(3-substituted-prop-1-en-1-yl)-5-nitrofuran derivatives.
Reduction: Formation of 2-(3-Bromoprop-1-en-1-yl)-5-aminofuran.
Oxidation: Formation of 2-(3-Bromoprop-1-en-1-yl)-5-furanone.
科学的研究の応用
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran involves its interaction with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. The bromine atom may also contribute to the compound’s reactivity by facilitating the formation of covalent bonds with biological targets.
類似化合物との比較
Similar Compounds
- 2-(3-Bromoprop-1-en-1-yl)-5-nitrobenzene
- 2-(3-Bromoprop-1-en-1-yl)-5-nitrothiophene
- 2-(3-Bromoprop-1-en-1-yl)-5-nitropyrrole
Uniqueness
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran is unique due to the presence of both a bromine atom and a nitro group on a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings or substituents.
特性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
2-[(E)-3-bromoprop-1-enyl]-5-nitrofuran |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-2-6-3-4-7(12-6)9(10)11/h1-4H,5H2/b2-1+ |
InChIキー |
RLBDDMPDDZBJOO-OWOJBTEDSA-N |
異性体SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/CBr |
正規SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


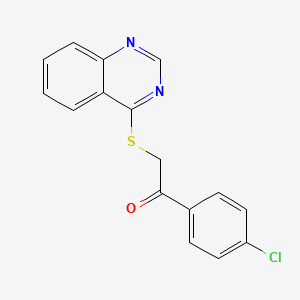
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
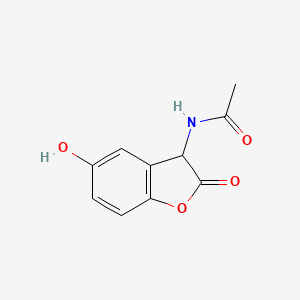
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
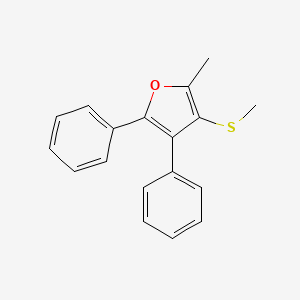
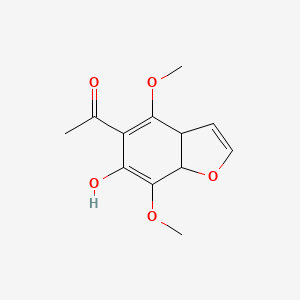
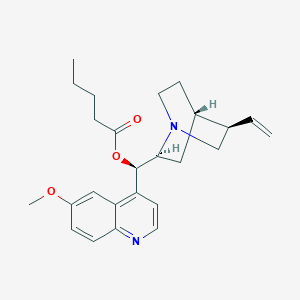
![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
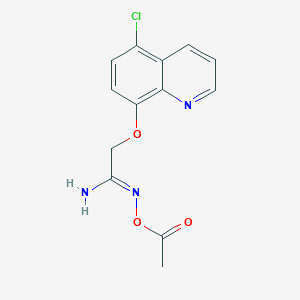

![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
